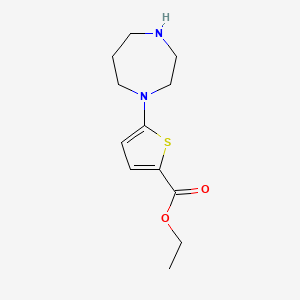
TERT-BUTYL (3R,4R)-4-(4-BENZYLOXYPHENYL)-3-HYDROXYPIPERIDINE-1-CARBOXYLATE
Descripción general
Descripción
TERT-BUTYL (3R,4R)-4-(4-BENZYLOXYPHENYL)-3-HYDROXYPIPERIDINE-1-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a benzyloxyphenyl group, and a tert-butyl ester, making it a versatile molecule for synthetic and analytical purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-benzyloxyphenyl)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the hydroxyl group of 4-hydroxybenzaldehyde with a benzyl group, followed by a series of reactions to introduce the piperidine ring and the tert-butyl ester. The reaction conditions often include the use of organic solvents like toluene and dichloromethane, and reagents such as potassium carbonate and sodium sulfate .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL (3R,4R)-4-(4-BENZYLOXYPHENYL)-3-HYDROXYPIPERIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The tert-butyl ester can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the benzyloxy group can yield a phenol.
Aplicaciones Científicas De Investigación
TERT-BUTYL (3R,4R)-4-(4-BENZYLOXYPHENYL)-3-HYDROXYPIPERIDINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(4-benzyloxyphenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially modulating their activity. The benzyloxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the tert-butyl ester can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(4-hydroxyphenyl)-3-hydroxypiperidine-1-carboxylate
- Tert-butyl 4-(4-methoxyphenyl)-3-hydroxypiperidine-1-carboxylate
- Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate
Uniqueness
TERT-BUTYL (3R,4R)-4-(4-BENZYLOXYPHENYL)-3-HYDROXYPIPERIDINE-1-CARBOXYLATE is unique due to the presence of the benzyloxy group, which can enhance its interactions with biological targets through additional π-π interactions. This feature can potentially improve its efficacy and selectivity in therapeutic applications .
Propiedades
Fórmula molecular |
C23H29NO4 |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
tert-butyl 3-hydroxy-4-(4-phenylmethoxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C23H29NO4/c1-23(2,3)28-22(26)24-14-13-20(21(25)15-24)18-9-11-19(12-10-18)27-16-17-7-5-4-6-8-17/h4-12,20-21,25H,13-16H2,1-3H3 |
Clave InChI |
FYTOCUHAQHZOGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[(3-Aminopropyl)amino]-N,N-dimethylbenzamide](/img/structure/B8372068.png)


![{2-[(4-Chloro-3-methoxyphenyl)sulfanyl]phenyl}methanol](/img/structure/B8372097.png)
